methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the chromen-3-yl acetate family This compound is characterized by its unique structure, which includes a chromen-3-yl core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate typically involves multiple steps. One common method involves the esterification of 4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl {4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl}acetate
- Methyl {7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Uniqueness
Methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H30O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetate |
InChI |
InChI=1S/C26H30O5/c1-13-14(2)16(4)22(17(5)15(13)3)12-30-23-10-9-20-18(6)21(11-24(27)29-8)26(28)31-25(20)19(23)7/h9-10H,11-12H2,1-8H3 |
InChI Key |
CXWPSARVMFMNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C)C)C |
Origin of Product |
United States |
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